H3B-8800

説明

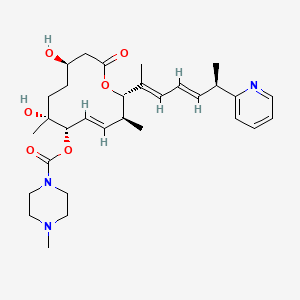

Structure

3D Structure

特性

Key on ui mechanism of action |

H3B-8800 is thought to bind to a site similar to pladienolides on the SF3B complex within the spliceosome. Once bound it induces increased retention of short (<300 nucleotide) GC-rich introns through modulation of pre-mRNA processing. These intron-retained mRNA sequences are then thought to be destroyed through the nonsense-mediated decay pathway. It has been suggested that modulation by H3B-8800 is mediated by disruption of branchpoint sequence recognition by the SF3B complex as there is overall less preference for adenosine as the branchpoint nucleotide and a greater amount of sequences with weaker association to the SFB3 in introns retained with H3B-8800. It was found that 41 of 404 genes encoding spliceosome proteins contained GC-rich sequences whose retention was induced by H3B-8800. It is suggested that this is key to the specificity of H3B-8800's lethality as cells with spliceosome-mutant cells are dependent on the expression of wild-type spliceosome components for survival. Since cancer cells, as in myelodysplasia, experience SF3B1 mutations much more frequently than host cells, this allows H3B-8800 to be used to preferentially target these cells by inducing intron-retention in critical spliceosome component pre-mRNA leading to destruction of the now nonsense mature RNA ultimately cell-death due to the lack of these critical proteins. |

|---|---|

CAS番号 |

1825302-42-8 |

分子式 |

C31H45N3O6 |

分子量 |

555.7 g/mol |

IUPAC名 |

[(2S,3S,4E,6S,7R,10R)-7,10-dihydroxy-3,7-dimethyl-12-oxo-2-[(2E,4E,6R)-6-pyridin-2-ylhepta-2,4-dien-2-yl]-1-oxacyclododec-4-en-6-yl] 4-methylpiperazine-1-carboxylate |

InChI |

InChI=1S/C31H45N3O6/c1-22(26-11-6-7-16-32-26)9-8-10-23(2)29-24(3)12-13-27(39-30(37)34-19-17-33(5)18-20-34)31(4,38)15-14-25(35)21-28(36)40-29/h6-13,16,22,24-25,27,29,35,38H,14-15,17-21H2,1-5H3/b9-8+,13-12+,23-10+/t22-,24+,25-,27+,29-,31-/m1/s1 |

InChIキー |

YOIQWBAHJZGRFW-WVRLKXNASA-N |

異性体SMILES |

C[C@H]1/C=C/[C@@H]([C@](CC[C@H](CC(=O)O[C@@H]1/C(=C/C=C/[C@@H](C)C2=CC=CC=N2)/C)O)(C)O)OC(=O)N3CCN(CC3)C |

正規SMILES |

CC1C=CC(C(CCC(CC(=O)OC1C(=CC=CC(C)C2=CC=CC=N2)C)O)(C)O)OC(=O)N3CCN(CC3)C |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

H3B-8800; H3B8800; H3B 8800 |

製品の起源 |

United States |

Foundational & Exploratory

The Molecular Target of H3B-8800: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

H3B-8800 is a potent and orally bioavailable small-molecule modulator of the spliceosome, a critical cellular machinery responsible for precursor messenger RNA (pre-mRNA) splicing. This document provides an in-depth technical overview of the molecular target of this compound, its mechanism of action, and the experimental methodologies used to elucidate its function. This compound selectively targets the Splicing Factor 3b (SF3b) complex, a core component of the U2 small nuclear ribonucleoprotein (snRNP). By binding to the SF3B1 subunit of this complex, this compound alters the splicing process, leading to the retention of specific introns. This targeted disruption of splicing has shown preferential lethality in cancer cells harboring mutations in spliceosomal genes, making this compound a promising therapeutic agent in oncology.

The Molecular Target: The SF3b Complex

The primary molecular target of this compound is the Splicing Factor 3b (SF3b) complex , a crucial component of the spliceosome.[1][2] The spliceosome is a large and dynamic ribonucleoprotein machine that catalyzes the removal of introns from pre-mRNA, a fundamental step in eukaryotic gene expression. The SF3b complex is an integral part of the U2 snRNP, which recognizes the branch point sequence within the intron, initiating the splicing cascade.

This compound exerts its effects through direct interaction with the SF3B1 subunit of the SF3b complex.[1] It is thought to bind to a site on the SF3b complex that is similar to the binding site of other natural product splicing modulators like pladienolides.[3] This binding event modulates the normal function of the SF3b complex, leading to altered splicing patterns.

Mechanism of Action: Splicing Modulation and Intron Retention

Upon binding to the SF3B1 subunit, this compound modulates the splicing machinery's activity, resulting in the retention of short, GC-rich introns .[1][3] This modulation disrupts the normal recognition of the branch point sequence by the SF3b complex.[3] The consequence of this altered splicing is the accumulation of pre-mRNAs containing these retained introns.

These intron-retained transcripts are often targeted for degradation through the nonsense-mediated decay (NMD) pathway.[3] Crucially, many of the genes whose splicing is affected by this compound encode for other components of the spliceosome itself.[3] Cancer cells with pre-existing mutations in splicing factors are particularly dependent on the remaining wild-type spliceosome components for survival. By further disrupting the production of these essential splicing factors, this compound induces a state of "synthetic lethality," leading to preferential killing of these spliceosome-mutant cancer cells.[1][3]

Quantitative Data

The interaction of this compound with its target and its cellular effects have been quantified in various studies. The following tables summarize key quantitative data.

Table 1: Binding Affinity of this compound to the SF3b Complex

| SF3b Complex Genotype | IC50 (nM) |

| Wild-Type SF3B1 | 1.4 |

| Mutant SF3B1 (various mutations) | 0.3 - 1.8 |

Data from competitive binding assays.

Table 2: Cellular Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | SF3B1 Mutation Status | Viability IC50 (nM) |

| Panc05.04 | Pancreatic | Mutant | ~10 |

| Panc10.05 | Pancreatic | Wild-Type | >1000 |

| HAPFII | Pancreatic | Wild-Type | >1000 |

| CFPAC-1 | Pancreatic | Wild-Type | >1000 |

| K562 | Chronic Myeloid Leukemia | Wild-Type | >1000 |

| K562 | Chronic Myeloid Leukemia | K700E Mutant | ~13 |

IC50 values determined after 72 hours of treatment.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the molecular target and mechanism of action of this compound.

Scintillation Proximity Assay (SPA) for Binding Affinity

This assay is used to quantify the binding of this compound to the SF3b complex in a competitive format.

-

Principle: SPA beads are coated with a scintillant that emits light when a radiolabeled molecule binds to the bead's surface. A radiolabeled ligand with known affinity for the SF3b complex is used. Unlabeled this compound competes with the radiolabeled ligand for binding to the SF3b complex, which is captured on the beads. The reduction in light signal is proportional to the binding affinity of this compound.

-

Protocol Outline:

-

Preparation of SF3b Complex: The SF3b complex (both wild-type and mutant forms) is purified from cell lysates.

-

Bead Preparation: Streptavidin-coated SPA beads are incubated with a biotinylated antibody specific for a tag on the SF3b complex (e.g., FLAG-tag).

-

Binding Reaction: The antibody-coated beads are incubated with the purified SF3b complex.

-

Competition Assay: A constant concentration of a radiolabeled SF3b binder (e.g., [3H]-pladienolide B) is added to the wells of a microplate containing the SF3b-bound beads.

-

Increasing concentrations of this compound are then added to the wells.

-

The plate is incubated to allow the binding to reach equilibrium.

-

Detection: The light emitted from the SPA beads is measured using a microplate scintillation counter.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of the radioligand binding against the concentration of this compound.

-

In Vitro Splicing Assay

This assay assesses the direct effect of this compound on the splicing of a pre-mRNA substrate.

-

Principle: A radiolabeled pre-mRNA substrate is incubated with nuclear extract containing the spliceosome machinery in the presence or absence of this compound. The resulting RNA products (pre-mRNA, splicing intermediates, and spliced mRNA) are separated by gel electrophoresis and visualized by autoradiography.

-

Protocol Outline:

-

Preparation of Nuclear Extract: Nuclear extracts are prepared from cultured cells (e.g., HeLa cells) to provide a source of active spliceosomes.

-

Preparation of Radiolabeled Pre-mRNA: A specific pre-mRNA substrate (e.g., containing an intron from a known gene) is transcribed in vitro in the presence of a radiolabeled nucleotide (e.g., [α-³²P]UTP).

-

Splicing Reaction: The radiolabeled pre-mRNA is incubated with the nuclear extract in a splicing buffer containing ATP and other necessary cofactors.

-

Increasing concentrations of this compound or a vehicle control (DMSO) are added to the reactions.

-

The reactions are incubated at 30°C for a defined period to allow splicing to occur.

-

RNA Extraction: The reactions are stopped, and the RNA is extracted using phenol-chloroform extraction and ethanol precipitation.

-

Gel Electrophoresis: The RNA products are separated on a denaturing polyacrylamide gel.

-

Visualization and Quantification: The gel is dried and exposed to a phosphor screen or X-ray film. The bands corresponding to the pre-mRNA, splicing intermediates, and spliced mRNA are quantified to determine the effect of this compound on splicing efficiency.

-

RNA-Seq and Bioinformatic Analysis of Intron Retention

This method provides a global view of the splicing changes induced by this compound in cells.

-

Principle: Cells are treated with this compound, and their RNA is extracted and sequenced. The sequencing reads are then aligned to a reference genome, and bioinformatic tools are used to identify and quantify intron retention events.

-

Protocol Outline:

-

Cell Treatment: Cancer cell lines (e.g., those with and without SF3B1 mutations) are treated with this compound or a vehicle control for a specified time.

-

RNA Extraction and Library Preparation: Total RNA is extracted from the cells, and mRNA is enriched. RNA-seq libraries are then prepared according to standard protocols.

-

High-Throughput Sequencing: The prepared libraries are sequenced using a next-generation sequencing platform.

-

Data Analysis:

-

Quality Control: Raw sequencing reads are assessed for quality.

-

Alignment: Reads are aligned to a reference genome using a splice-aware aligner.

-

Intron Retention Analysis: Specialized bioinformatics tools are used to identify and quantify the number of reads that map to intronic regions, indicating intron retention. The level of intron retention for each intron is compared between this compound-treated and control samples.

-

Differential Splicing Analysis: Statistical analysis is performed to identify introns that are significantly more retained upon this compound treatment.

-

-

Patient-Derived Xenograft (PDX) Models

PDX models are used to evaluate the in vivo efficacy of this compound in a more clinically relevant setting.

-

Principle: Tumor tissue from a cancer patient is implanted into an immunodeficient mouse. Once the tumor is established, the mice are treated with this compound, and the effect on tumor growth is monitored.

-

Protocol Outline:

-

Tumor Implantation: Fresh tumor tissue obtained from a patient is surgically implanted subcutaneously into immunodeficient mice (e.g., NOD-scid IL2Rgamma-null mice).

-

Tumor Growth and Passaging: Once the primary tumor reaches a certain size, it is harvested and can be passaged into subsequent cohorts of mice to expand the model.

-

Treatment: When the tumors in the experimental cohort reach a predetermined size, the mice are randomized into treatment and control groups. This compound is administered orally at various doses and schedules. The control group receives a vehicle.

-

Tumor Volume Measurement: Tumor dimensions are measured regularly with calipers, and the tumor volume is calculated.

-

Pharmacodynamic Analysis: At the end of the study, tumors and other tissues can be collected to assess the in vivo effects of this compound on splicing and downstream signaling pathways.

-

Signaling Pathways and Experimental Workflows

The modulation of the SF3b complex by this compound initiates a cascade of events that ultimately leads to cancer cell death, particularly in spliceosome-mutant contexts.

This compound Mechanism of Action

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to H3B-8800 as a Modulator of the SF3b Complex

Recurrent mutations in the genes encoding RNA splicing factors are a hallmark of various cancers, particularly hematologic malignancies like myelodysplastic syndromes (MDS) and chronic myelomonocytic leukemia (CMML), as well as certain solid tumors.[1][2] These mutations, commonly found in genes such as SF3B1, U2AF1, and SRSF2, confer an altered function to the spliceosome, the cellular machinery responsible for intron removal from precursor messenger RNA (pre-mRNA).[1][2] Cancer cells harboring these mutations become dependent on the remaining wild-type (WT) spliceosome function for survival, creating a therapeutic vulnerability.[1][2]

This compound is an orally bioavailable small molecule designed to exploit this dependency by modulating the activity of the Splicing Factor 3b (SF3b) complex, a core component of the spliceosome.[1][2][3] This document provides a detailed overview of this compound, covering its mechanism of action, quantitative preclinical data, key experimental methodologies, and clinical development status.

Core Mechanism of Action

This compound functions by directly binding to the SF3b complex, a critical part of the U2 small nuclear ribonucleoprotein (snRNP) that recognizes the branchpoint sequence during the initial steps of splicing.[1][4][5] The binding site is thought to be similar to that of pladienolides, a class of natural product splicing modulators.[4]

While this compound binds to and modulates both wild-type and mutant SF3b complexes, its cytotoxic effects are preferentially directed towards cancer cells with spliceosome mutations.[1][4][6] The mechanism for this selective lethality is not due to a higher binding affinity for the mutant protein but rather a synthetic lethal interaction.[4][7][8][9]

The key steps in the mechanism are as follows:

-

Binding to SF3b: this compound binds to the SF3b complex within the spliceosome.[1][4]

-

Splicing Modulation: This interaction alters the normal splicing process, leading to the increased retention of specific introns. These retained introns are typically short (<300 nucleotides) and GC-rich.[1][4][6]

-

Disruption of Spliceosome Homeostasis: A significant number of the genes whose pre-mRNAs are affected by this compound-induced intron retention encode for other spliceosome components.[4][6][10]

-

Nonsense-Mediated Decay (NMD): The retention of introns often introduces premature stop codons, leading to the degradation of these critical transcripts through the NMD pathway.[4]

-

Synthetic Lethality: Spliceosome-mutant cells are already operating with a compromised splicing machinery and are highly dependent on the correct expression and function of the remaining wild-type spliceosome components for survival.[1][4] By further disrupting the production of these essential proteins, this compound pushes the cell past a survival threshold, leading to cell death.[4] Wild-type cells, with their fully functional splicing apparatus, are less sensitive to this disruption.[10]

Quantitative Preclinical Data

This compound has demonstrated potent and selective activity against cancer cells harboring spliceosome mutations in numerous preclinical studies.

In Vitro Cellular Activity

The preferential lethality of this compound is evident in its differential activity against cell lines with and without splicing factor mutations.

| Cell Line Model | Genotype | Assay Type | Metric | Value | Reference |

| K562 Isogenic Pair | SF3B1WT | Cell Viability | IC50 | >1 µM | [1] |

| K562 Isogenic Pair | SF3B1K700E | Cell Viability | IC50 | ~10 nM | [1] |

| H441 Lung Cancer | U2AF1S34F | Cell Viability | - | Preferential Lethality | [10] |

| CMML PDX | SRSF2-mutant | Leukemic Burden | - | Substantial Reduction | [10] |

| CMML PDX | Wild-Type | Leukemic Burden | - | No Therapeutic Impact | [10] |

In Vivo Antitumor Activity

In vivo studies using patient-derived xenograft (PDX) and isogenic cell line xenograft models have confirmed the selective antitumor effects of this compound.

| Animal Model | Genotype | Treatment | Outcome | Reference |

| K562 Xenograft | SF3B1WT | This compound | No significant tumor growth inhibition | [6] |

| K562 Xenograft | SF3B1K700E | This compound | Significant tumor growth inhibition | [6] |

| CMML PDX | SRSF2-mutant | This compound | Reduced leukemic burden | [10][11] |

| AML PDX | Spliceosome-mutant | This compound | Suppressed tumor growth | [6] |

Key Experimental Protocols & Workflows

The following sections detail the methodologies used to characterize the activity of this compound.

Competitive Binding Assay

This assay measures the ability of this compound to compete with a known ligand (e.g., pladienolide B) for binding to the SF3b complex.

Methodology:

-

Isolate SF3b Complex: SF3b complexes are isolated from cells overexpressing either WT or mutant SF3B1.

-

Incubation: The isolated complexes are incubated with a constant concentration (e.g., 1 nM) of a labeled known ligand, such as biotinylated pladienolide B.

-

Competition: Increasing concentrations of this compound are added to the mixture.

-

Detection: The amount of labeled ligand bound to the complex is measured. A decrease in the signal indicates that this compound is competing for the same binding site.

-

Analysis: Data are plotted as the percentage of specific binding relative to a DMSO control to determine the binding affinity.[1]

Splicing Modulation Assays (RT-qPCR)

These assays quantify the effect of this compound on splicing, measuring changes in the levels of pre-mRNA and mature mRNA, or the expression of aberrant splice variants.

Methodology:

-

Cell Treatment: Cancer cell lines (e.g., K562 SF3B1K700E) are treated with various concentrations of this compound or DMSO for a specified time (e.g., 6 hours).[12]

-

RNA Extraction: Total RNA is extracted from the treated cells.

-

cDNA Synthesis: RNA is reverse-transcribed into complementary DNA (cDNA).

-

Quantitative PCR (qPCR): qPCR is performed using specific primers designed to amplify:

-

The mature, fully spliced mRNA transcript of a target gene (e.g., MBD4).

-

The pre-mRNA transcript of the same gene (often by targeting an intron-exon junction).

-

An aberrant splice junction induced by a specific SF3B1 mutation (e.g., MAP3K7).[1]

-

-

Data Normalization: The expression levels are normalized to a housekeeping gene (e.g., GAPDH).

-

Analysis: The relative changes in pre-mRNA, mature mRNA, and aberrant transcripts are calculated to demonstrate a dose-dependent modulation of splicing.[1]

In Vivo Xenograft Studies

These studies assess the antitumor efficacy of this compound in a living organism.

Methodology:

-

Cell Implantation: Immunocompromised mice (e.g., NSG mice) are subcutaneously implanted with human cancer cells (e.g., K562 isogenic cells with SF3B1WT or SF3B1K700E).[1]

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are randomized into groups and treated orally with either vehicle control or this compound at specified doses and schedules (e.g., daily).[1]

-

Monitoring: Tumor volume and body weight are measured regularly.

-

Endpoint: The study concludes when tumors in the control group reach a predetermined size. Tumors can be excised for pharmacodynamic analysis (e.g., splicing modulation).[1]

-

Analysis: Tumor growth curves are plotted to compare the efficacy of this compound in the mutant versus wild-type xenograft models.[1]

Clinical Development and Insights

This compound has been evaluated in a Phase I clinical trial (NCT02841540) for patients with myeloid neoplasms, including MDS, AML, and CMML.[13][14][15]

-

Safety Profile: The trial established a safety profile for this compound. The most common treatment-related adverse events included diarrhea, nausea, fatigue, and vomiting.[14] Dose-limiting toxicities observed included QTcF interval prolongation and bradycardia.[13][16]

-

Pharmacokinetics: The drug was found to be rapidly absorbed and showed a dose-proportional increase in plasma exposure.[13]

-

Clinical Activity: While no complete or partial responses by standard criteria were observed, a notable percentage of transfusion-dependent MDS patients achieved red blood cell (RBC) transfusion independence for over 56 days.[14][17] Specifically, 5 out of 15 MDS patients with SF3B1 mutations experienced this benefit.[14]

-

Biomarkers: Elevated pre-treatment expression of aberrantly spliced TMEM14C, a known target of SF3B1-mutant splicing, was associated with achieving transfusion independence, suggesting its potential as a predictive biomarker.[14]

Mechanisms of Resistance

Resistance to SF3b modulators can arise through secondary mutations in the components of the SF3b complex. Cells with acquired resistance to pladienolides, for instance, have been shown to harbor mutations in SF3B1 (e.g., R1074H) or PHF5A, another component of the complex involved in branchpoint recognition.[1] this compound was shown to lack activity in cells expressing the SF3B1R1074H resistance mutation, confirming its specific engagement with the SF3b complex.[1][10]

Conclusion

This compound is a potent and selective oral modulator of the SF3b complex that induces synthetic lethality in cancers harboring spliceosome mutations. Its mechanism of action, centered on the disruption of spliceosome homeostasis, has been well-characterized in preclinical models. While early clinical trials have shown a manageable safety profile and promising signals of activity, particularly in achieving transfusion independence in SF3B1-mutant MDS patients, further studies are needed to optimize dosing schedules and confirm its efficacy.[17] The development of this compound represents a significant step forward in targeting a fundamental vulnerability of spliceosome-mutant cancers, offering a genetically targeted therapeutic strategy for these difficult-to-treat malignancies.[1][2]

References

- 1. This compound, an orally available small-molecule splicing modulator, induces lethality in spliceosome-mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, an orally available small-molecule splicing modulator, induces lethality in spliceosome-mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. The SF3b complex: splicing and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. mdpi.com [mdpi.com]

- 8. Investigating the Molecular Mechanism of this compound: A Splicing Modulator Inducing Preferential Lethality in Spliceosome-Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Investigating the Molecular Mechanism of this compound: A Splicing Modulator Inducing Preferential Lethality in Spliceosome-Mutant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Selective Targeting of Spliceosome-Mutant Myeloid Malignancies with this compound: An Oral SF3b Modulator [synapse.patsnap.com]

- 12. researchgate.net [researchgate.net]

- 13. ashpublications.org [ashpublications.org]

- 14. Phase I First-in-Human Dose Escalation Study of the oral SF3B1 modulator this compound in myeloid neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

- 16. researchgate.net [researchgate.net]

- 17. Phase 1 first-in-human dose-expansion study of the oral SF3B1 modulator H3B‑8800 in lower-risk myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Preferential Lethality of H3B-8800 in Spliceosome-Mutant Cancers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Genomic analyses have unveiled recurrent mutations in genes encoding RNA splicing factors, such as SF3B1, U2AF1, and SRSF2, as significant drivers in various cancers. These mutations confer an altered function to the spliceosome, the cellular machinery responsible for precursor messenger RNA (pre-mRNA) splicing. Cancer cells harboring these mutations exhibit a unique dependency on the wild-type spliceosome machinery for survival, presenting a promising therapeutic window. H3B-8800, an orally available small-molecule modulator of the SF3b complex, has emerged as a promising therapeutic agent that demonstrates preferential lethality against these spliceosome-mutant cancers. This technical guide provides an in-depth exploration of the mechanism of action of this compound, its selective cytotoxicity, and the experimental methodologies used to characterize its activity.

Introduction to Spliceosome Mutations in Cancer

The spliceosome is a large and dynamic molecular machine that precisely removes introns from pre-mRNA to generate mature mRNA. Somatic mutations in core components of the spliceosome are frequently observed in various hematologic malignancies and solid tumors.[1][2][3] The most commonly mutated gene is SF3B1, with a notable hotspot mutation at K700E in myelodysplastic syndromes (MDS) and chronic lymphocytic leukemia (CLL).[1][2] These mutations are typically heterozygous and lead to a neomorphic function, causing the spliceosome to recognize alternative 3' splice sites, resulting in the production of aberrant mRNA transcripts.[1][2] While thousands of genes are misspliced due to these mutations, a consistent downstream effect is the disruption of pathways involved in DNA damage response and other essential cellular processes, contributing to tumorigenesis.[1][4]

This compound: A Modulator of the SF3b Complex

This compound is a potent and orally bioavailable small molecule that targets the SF3b complex, a core component of the U2 small nuclear ribonucleoprotein (snRNP) particle within the spliceosome.[5][6][7] It binds to the SF3b complex, modulating its splicing activity.[8]

Mechanism of Action

This compound intercalates into the SF3b complex and directly interacts with both wild-type (WT) and mutant SF3B1.[5][9] Its binding alters the conformation of the SF3b complex, leading to a global modulation of splicing. The key to its preferential lethality lies not in a higher affinity for the mutant protein, but in the consequence of its splicing modulation in cells already compromised by a spliceosome mutation.[10][11]

The proposed mechanism for the selective killing of spliceosome-mutant cells involves the retention of short, GC-rich introns.[5][12] This intron retention is particularly enriched in the pre-mRNAs of genes that encode other spliceosome components.[5] The resulting aberrant transcripts are often targeted for degradation through the nonsense-mediated decay (NMD) pathway, leading to a depletion of essential splicing factors.[2] This further exacerbates the splicing defects in mutant cells, which are already dependent on the remaining WT spliceosome function, ultimately triggering a synthetic lethal cascade and inducing apoptosis.[13]

Quantitative Data on this compound Activity

The preferential lethality of this compound has been quantified across various preclinical models.

In Vitro Cytotoxicity

This compound demonstrates potent and selective killing of cancer cell lines harboring spliceosome mutations.

| Cell Line | Cancer Type | Spliceosome Mutation | IC50 (nM) | Reference |

| K562 | Chronic Myelogenous Leukemia | SF3B1WT | >1000 | [9] |

| K562-SF3B1K700E | Chronic Myelogenous Leukemia | SF3B1K700E | ~10 | [9] |

| H441 | Non-Small Cell Lung Cancer | U2AF1S34F | ~25 | [9] |

| MEC1 | Chronic Lymphocytic Leukemia | SF3B1WT | ~70 | [14] |

| MEC1-SF3B1K700E | Chronic Lymphocytic Leukemia | SF3B1K700E | ~50 | [14] |

Table 1: In Vitro Cytotoxicity of this compound in Spliceosome-Mutant and Wild-Type Cell Lines.

Clinical Trial Data

A Phase I clinical trial (NCT02841540) evaluated the safety and efficacy of this compound in patients with myeloid neoplasms, including MDS, acute myeloid leukemia (AML), and chronic myelomonocytic leukemia (CMML).[13][15][16]

| Parameter | Value | Reference |

| Patient Population | 84 patients (42 MDS, 38 AML, 4 CMML) | [15] |

| Dosing Schedules | Schedule I: 5 days on/9 days off (1-40 mg QD); Schedule II: 21 days on/7 days off (7-20 mg QD) | [15] |

| Most Common Adverse Events | Diarrhea, nausea, fatigue, vomiting | [15] |

| Dose-Limiting Toxicities | QTcF prolongation, bradycardia | [13] |

| Clinical Activity | 9 of 62 transfusion-dependent patients achieved >56 days of red blood cell transfusion-free intervals. 5 of 15 MDS patients with SF3B1 mutations achieved RBC transfusion independence. | [15] |

Table 2: Summary of Phase I Clinical Trial Data for this compound.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon the research into this compound.

Competitive Binding Assay

This assay measures the ability of this compound to compete with a known ligand for binding to the SF3b complex.

Protocol:

-

Isolate SF3b complexes from cells overexpressing either WT or mutant SF3B1.

-

Incubate the isolated SF3b complexes with a constant concentration of a fluorescently labeled SF3b ligand (e.g., a pladienolide B analog).

-

Add increasing concentrations of this compound to the reaction.

-

After incubation, measure the fluorescence polarization or a similar signal to determine the displacement of the labeled ligand.

-

Calculate the IC50 value, representing the concentration of this compound required to displace 50% of the labeled ligand.

In Vitro Splicing Assay

This assay assesses the direct impact of this compound on the splicing of a pre-mRNA substrate in a cell-free system.

Protocol:

-

Prepare nuclear extracts from a relevant cell line (e.g., HeLa or K562).

-

Synthesize a radiolabeled pre-mRNA substrate containing at least one intron.

-

Set up splicing reactions containing the nuclear extract, the radiolabeled pre-mRNA, ATP, and either DMSO (vehicle control) or varying concentrations of this compound.

-

Incubate the reactions at 30°C to allow splicing to occur.

-

Stop the reactions and extract the RNA.

-

Analyze the RNA products by denaturing polyacrylamide gel electrophoresis and autoradiography.

-

Quantify the levels of pre-mRNA, splicing intermediates, and mature mRNA to determine the effect of this compound on splicing efficiency and intron retention.

Cell Viability Assay

This assay determines the cytotoxic effect of this compound on cancer cells.

Protocol:

-

Seed cancer cells (both spliceosome-mutant and wild-type) in 96-well plates.

-

After allowing the cells to adhere (if applicable), treat them with a serial dilution of this compound or DMSO as a control.

-

Incubate the cells for a specified period (e.g., 48-72 hours).

-

Add a viability reagent (e.g., CellTiter-Glo®, which measures ATP levels) to each well.

-

Measure the luminescence or absorbance according to the reagent manufacturer's instructions.

-

Normalize the data to the DMSO-treated controls and plot the dose-response curves to determine the IC50 values.

Conclusion and Future Directions

This compound represents a promising targeted therapy for cancers harboring spliceosome mutations. Its mechanism of inducing synthetic lethality by exploiting the inherent vulnerability of these mutant cells is a novel and elegant therapeutic strategy. The preclinical and early clinical data are encouraging, demonstrating both the potency and the manageable safety profile of this compound.

Future research should focus on identifying biomarkers that can predict patient response to this compound, such as the expression levels of specific aberrantly spliced transcripts.[15] Further investigation into potential resistance mechanisms is also crucial for the long-term success of this therapeutic approach. Combination strategies, potentially with other targeted agents or chemotherapy, may further enhance the efficacy of this compound and expand its clinical utility. The continued development of splicing modulators like this compound holds great promise for a genetically defined subset of cancer patients with limited treatment options.

References

- 1. Cancer-Associated SF3B1 Mutations Confer a BRCA-Like Cellular Phenotype and Synthetic Lethality to PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | SF3B1 mutations in myelodysplastic syndromes: A potential therapeutic target for modulating the entire disease process [frontiersin.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. How a common cancer mutation actually drives cancer — and how to correct it | Fred Hutchinson Cancer Center [fredhutch.org]

- 5. This compound, an orally available small-molecule splicing modulator, induces lethality in spliceosome-mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. Facebook [cancer.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. mdpi.com [mdpi.com]

- 11. Investigating the Molecular Mechanism of this compound: A Splicing Modulator Inducing Preferential Lethality in Spliceosome-Mutant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ashpublications.org [ashpublications.org]

- 14. SF3B1 mutation–mediated sensitization to this compound splicing inhibitor in chronic lymphocytic leukemia | Life Science Alliance [life-science-alliance.org]

- 15. Phase I First-in-Human Dose Escalation Study of the oral SF3B1 modulator this compound in myeloid neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ClinicalTrials.gov [clinicaltrials.gov]

H3B-8800: A Targeted Approach to Inducing Intron Retention in Splicing Factor-Mutant Cancers

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Recurrent mutations in genes encoding core components of the RNA splicing machinery, such as SF3B1, U2AF1, and SRSF2, are a hallmark of various hematologic malignancies and solid tumors. These mutations confer a unique vulnerability, as the cancer cells become critically dependent on the remaining wild-type spliceosome function for survival. H3B-8800 is an orally bioavailable small-molecule modulator of the SF3b complex, a key component of the spliceosome. This document provides a comprehensive overview of the mechanism of action of this compound, focusing on its role in inducing intron retention and its preferential lethality in cancer cells harboring spliceosome mutations. We present quantitative data on its activity, detailed experimental protocols for its study, and visual representations of its mechanism and experimental workflows.

Mechanism of Action of this compound

This compound binds to the SF3b complex within the spliceosome, modulating its activity.[1] This interaction does not discriminate between wild-type and mutant SF3b complexes but exerts a selective lethal effect on cancer cells with spliceosome mutations.[2] The primary mechanism underlying this preferential cytotoxicity is the induction of intron retention.[2]

This compound treatment leads to the retention of a specific subset of introns characterized by their short length (typically under 300 nucleotides) and high GC content.[1] A significant portion of the genes containing these retained introns encode for other essential splicing factors.[2] The retention of these introns often introduces premature stop codons, leading to the degradation of the corresponding mRNAs through nonsense-mediated decay (NMD) or the production of non-functional proteins.[1]

This targeted disruption of the splicing machinery creates a synthetic lethal feedback loop. Spliceosome-mutant cancer cells, already operating with a compromised splicing apparatus, are exquisitely sensitive to the further insult posed by this compound-induced intron retention in essential splicing factor transcripts.[1] This selective pressure ultimately triggers apoptosis and cell death in the mutant cells while largely sparing their wild-type counterparts.[3]

Quantitative Data on this compound Activity

The following tables summarize the quantitative data on the cellular activity of this compound and its impact on intron retention.

Table 1: In Vitro Cellular Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | SF3B1 Mutation Status | IC50 (nM) | Reference |

| K562 | Chronic Myelogenous Leukemia | Wild-Type | >1,000 | [2] |

| K562-SF3B1-K700E | Chronic Myelogenous Leukemia | K700E | 13 | [2] |

| NALM-6 | B-cell Acute Lymphoblastic Leukemia | Wild-Type | ~500 | [2] |

| NALM-6-SF3B1-K700E | B-cell Acute Lymphoblastic Leukemia | K700E | <50 | [2] |

Table 2: Characteristics of Introns Retained upon this compound Treatment

| Cell Line | Treatment | Intron Characteristic | Percentage of Retained Introns | P-value | Reference |

| K562-SF3B1-K700E | This compound (13 nM) | Short (≤300 nt) and GC-rich (≥60%) | 27.2% | 2.2 x 10⁻¹⁶ | [2] |

| All expressed genes | Untreated | Short (≤300 nt) and GC-rich (≥60%) | 6.1% | N/A | [2] |

Table 3: Phase I Clinical Trial of this compound (NCT02841540)

| Parameter | Details | Reference |

| Patient Population | Myelodysplastic syndromes (MDS), acute myeloid leukemia (AML), or chronic myelomonocytic leukemia (CMML) | [4] |

| Dosing Schedules | Schedule I: 5 days on/9 days off (1-40 mg daily); Schedule II: 21 days on/7 days off (7-20 mg daily) | [4] |

| Clinical Outcomes | No objective complete or partial responses were observed. However, 15% of transfusion-dependent patients achieved transfusion-free intervals of over 56 days. Five out of 15 MDS patients with SF3B1 mutations became transfusion independent. | [4] |

| Adverse Events | The most common treatment-related adverse events were low-grade and included diarrhea, nausea, fatigue, and vomiting. | [4] |

Experimental Protocols

Cell Viability and Apoptosis Assays

-

Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Drug Treatment: Cells are seeded in 96-well plates and treated with a dose range of this compound or DMSO as a vehicle control.

-

Viability Assessment: After a 72-hour incubation, cell viability is measured using a commercial assay such as CellTiter-Glo® (Promega), which quantifies ATP levels.

-

Apoptosis Assessment: Apoptosis can be measured by detecting caspase-3/7 activity using a luminescent or fluorescent assay (e.g., Caspase-Glo® 3/7 Assay, Promega) at earlier time points (e.g., 24-48 hours).

-

Data Analysis: IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.

In Vitro Splicing Assay

-

Nuclear Extract Preparation: Nuclear extracts are prepared from HeLa cells or other relevant cell lines.

-

Pre-mRNA Substrate: A radiolabeled pre-mRNA substrate containing a known intron is transcribed in vitro.

-

Splicing Reaction: The splicing reaction is assembled by incubating the nuclear extract, pre-mRNA substrate, and ATP in the presence of varying concentrations of this compound or DMSO.

-

RNA Extraction and Analysis: RNA is extracted from the reaction mixture and analyzed by denaturing polyacrylamide gel electrophoresis.

-

Visualization and Quantification: The gel is exposed to a phosphor screen, and the bands corresponding to the pre-mRNA, splicing intermediates, and mature mRNA are quantified to determine the effect of this compound on splicing efficiency.

RNA Sequencing and Intron Retention Analysis

-

Cell Treatment and RNA Extraction: Cells are treated with this compound or DMSO for a defined period (e.g., 6 hours). Total RNA is then extracted using a standard method like TRIzol.

-

Library Preparation: RNA quality is assessed, and libraries for next-generation sequencing are prepared from poly(A)-selected mRNA.

-

Sequencing: The libraries are sequenced on a high-throughput platform (e.g., Illumina NovaSeq).

-

Data Analysis:

-

Sequencing reads are aligned to a reference genome.

-

Differential splicing analysis is performed to identify intron retention events. This can be done using software packages like rMATS or MAJIQ.

-

The characteristics of the retained introns (length, GC content) are analyzed and compared to the genomic background.

-

Gene ontology and pathway analysis are performed on the genes exhibiting significant intron retention to identify enriched biological processes, such as RNA splicing.

-

Visualizations

Signaling Pathway and Mechanism of Action

Caption: Mechanism of this compound-induced intron retention and apoptosis.

Experimental Workflow for Intron Retention Analysis

Caption: Workflow for analyzing this compound-induced intron retention.

Logical Relationship Diagram

Caption: Logical flow of this compound's selective lethality.

References

H3B-8800: A Targeted Approach to Aberrant Splicing in Myelodysplastic Syndromes and Acute Myeloid Leukemia

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Recurrent mutations in spliceosome components are a hallmark of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML), leading to aberrant splicing of pre-mRNAs and contributing to disease pathogenesis. H3B-8800 is a potent and orally bioavailable small-molecule modulator of the SF3b complex, a core component of the spliceosome. This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and experimental methodologies related to this compound's impact on aberrant splicing in MDS and AML. This compound preferentially induces lethality in cancer cells harboring spliceosome mutations, such as those in SF3B1 and SRSF2, by further perturbing spliceosome function, leading to the retention of short, GC-rich introns, particularly in genes encoding essential spliceosome components. This targeted approach offers a promising therapeutic strategy for a genetically defined subset of patients with myeloid malignancies.

Introduction

Myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML) are hematologic malignancies characterized by ineffective hematopoiesis and a high risk of transformation to more aggressive disease. Genomic analyses have revealed that a significant proportion of patients with these disorders harbor somatic mutations in genes encoding components of the RNA splicing machinery, including SF3B1, SRSF2, U2AF1, and ZRSR2.[1][2] These mutations result in altered splice site recognition and aberrant splicing patterns, leading to the production of non-functional proteins and contributing to the malignant phenotype.

This compound is a first-in-class splicing modulator that has been developed to specifically target the vulnerabilities of these spliceosome-mutant cancers.[3] By binding to the SF3b complex, this compound modulates its activity, leading to synthetic lethality in cells that are dependent on the residual function of the wild-type spliceosome for survival.[1]

Mechanism of Action

This compound binds directly to the SF3b complex, a subcomplex of the U2 small nuclear ribonucleoprotein (snRNP) that is critical for the recognition of the branch point sequence during pre-mRNA splicing.[1][4] While this compound modulates the activity of both wild-type and mutant spliceosomes, it exhibits preferential lethality in cells with spliceosome mutations.[3][4]

The proposed mechanism for this selectivity involves the induction of intron retention, particularly of short, GC-rich introns.[3][4] Notably, these retained introns are enriched in genes that encode other spliceosome components.[3][4] This creates a feedback loop where the inhibition of splicing leads to the incorrect splicing of transcripts for essential splicing factors, further compromising the splicing machinery and ultimately leading to cell death in spliceosome-mutant cells, which are already operating with a compromised splicing apparatus.

Recent studies have also elucidated a novel downstream effect of this compound involving the impairment of the DNA damage response (DDR) pathway. Treatment with this compound leads to the mis-splicing of key DDR genes, such as BRCA1 and BRCA2, resulting in their reduced expression and an accumulation of DNA damage.[5][6] This finding suggests that cohesin-mutant MDS and AML, which also have a compromised DNA damage response, may be particularly sensitive to this compound.[5][6]

dot

Caption: Mechanism of action of this compound.

Quantitative Data

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: Preclinical Activity of this compound in Leukemia Cell Lines

| Cell Line | Spliceosome Mutation | IC50 (nM) | Assay Type | Reference |

| K562 | Wild-type | >1000 | Cell Viability | [3] |

| K562-SF3B1K700E | SF3B1 K700E | ~100 | Cell Viability | [3] |

| MOLM-13 | Wild-type | >1000 | Cell Viability | [7] |

| OCI-AML3 | SRSF2 P95H | ~250 | Cell Viability | [7] |

Table 2: Phase I Clinical Trial of this compound (NCT02841540) in Myeloid Malignancies

| Parameter | Details | Reference |

| Patient Population | MDS, AML, or CMML, with and without spliceosome mutations. | [1][8] |

| Dosing Schedules | Schedule I: 5 days on/9 days off; Schedule II: 21 days on/7 days off. | [1][8] |

| Dose Range | 1-40 mg (Schedule I), 7-20 mg (Schedule II). | [8] |

| Common Adverse Events | Diarrhea, nausea, fatigue, vomiting, QTcF prolongation. | [8] |

| Efficacy | No complete or partial responses were achieved. However, decreased red blood cell or platelet transfusion requirements were observed in 14% of enrolled patients. | [1][8] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of findings.

In Vitro Splicing Assay

This assay is used to assess the direct impact of this compound on the splicing of a pre-mRNA substrate in a cell-free system.

Methodology:

-

Nuclear Extract Preparation: Nuclear extracts are prepared from cell lines (e.g., HeLa or 293T) as they contain all the necessary components for splicing.

-

Pre-mRNA Substrate: A radiolabeled pre-mRNA substrate, often containing a model intron (e.g., from the adenovirus major late transcript), is synthesized by in vitro transcription.

-

Splicing Reaction: The radiolabeled pre-mRNA is incubated with the nuclear extract in the presence of ATP and varying concentrations of this compound or a vehicle control (DMSO).

-

RNA Extraction and Analysis: Following the incubation period, RNA is extracted and analyzed by denaturing polyacrylamide gel electrophoresis.

-

Visualization and Quantification: The gel is exposed to a phosphor screen, and the bands corresponding to the pre-mRNA, splicing intermediates (lariat intron-exon 2 and exon 1), and the final spliced mRNA product are visualized and quantified.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. Preparation of Splicing Competent Nuclear Extract from Mammalian Cells and In Vitro Pre-mRNA Splicing Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SF3B1 mutation–mediated sensitization to this compound splicing inhibitor in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Splicing modulators impair DNA damage response and induce killing of cohesin-mutant MDS and AML - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Clinical Trial: NCT02841540 - My Cancer Genome [mycancergenome.org]

- 8. SF3B1 mutation–mediated sensitization to this compound splicing inhibitor in chronic lymphocytic leukemia | Life Science Alliance [life-science-alliance.org]

Foundational Research on H3B-8800 and Synthetic Lethality: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Recurrent mutations in spliceosome components, particularly in Splicing Factor 3B Subunit 1 (SF3B1), are frequently observed in various hematological malignancies and solid tumors. These mutations confer a dependency on the wild-type spliceosome, creating a therapeutic vulnerability. H3B-8800 is a potent and orally bioavailable small-molecule modulator of the SF3b complex, a core component of the spliceosome. This technical guide delves into the foundational research on this compound, focusing on its mechanism of action and the principle of synthetic lethality in the context of SF3B1-mutant cancers. We will explore the preclinical data supporting its selective cytotoxicity, the molecular basis for this selectivity, and its translation into clinical investigation. Furthermore, this guide will detail the experimental protocols for key assays used to characterize this compound and elucidate the synthetic lethal relationship between SF3B1 mutations and PARP inhibition, a novel therapeutic avenue.

Introduction: The Spliceosome as a Therapeutic Target in Cancer

The spliceosome is a dynamic macromolecular machine responsible for the precise removal of introns from pre-messenger RNA (pre-mRNA), a critical step in eukaryotic gene expression. Mutations in genes encoding core spliceosome components are surprisingly common in cancer.[1] Heterozygous somatic mutations in SF3B1, U2AF1, SRSF2, and ZRSR2 are particularly prevalent in myelodysplastic syndromes (MDS), chronic lymphocytic leukemia (CLL), and other hematological neoplasms, as well as in solid tumors like uveal melanoma and breast cancer.[2][3]

These mutations are typically heterozygous and lead to neomorphic activity, causing aberrant splicing patterns.[4][5] While providing a growth advantage, this altered splicing machinery also renders cancer cells dependent on the remaining wild-type spliceosome function for survival.[3][6] This dependency creates a state of "spliceosome sickness" that can be exploited therapeutically. The concept of synthetic lethality, where the perturbation of two genes or pathways is lethal to a cell while the perturbation of either one alone is not, provides a powerful framework for targeting these cancers.[3][7] this compound was developed to exploit this vulnerability by further perturbing spliceosome function, leading to catastrophic failure and cell death specifically in spliceosome-mutant cells.[3][6]

This compound: A Modulator of the SF3b Complex

This compound is an orally available small molecule that binds to the SF3b complex, a subcomplex of the U2 small nuclear ribonucleoprotein (snRNP) particle.[1][8] The SF3b complex is crucial for recognizing the branch point sequence within the intron during the early stages of spliceosome assembly.[9]

Mechanism of Action

This compound is thought to bind to a site on the SF3B complex similar to that of pladienolides.[10] Its binding modulates the splicing of pre-mRNA, leading to an increased retention of short, GC-rich introns.[6][10] These intron-retained mRNAs are subsequently targeted for degradation through the nonsense-mediated decay pathway.[10] While this compound affects both wild-type and mutant spliceosomes, the preferential killing of spliceosome-mutant cells is attributed to the retention of introns in genes that are critical for the survival of these "spliceosome-sick" cells, including genes encoding other spliceosome components.[6] This creates a lethal cascade of splicing disruption.

Molecular dynamics simulations suggest that the K700E mutation in SF3B1, a common hotspot mutation, has little effect on the binding thermodynamics and kinetics of this compound.[9][11] This supports the hypothesis that the selectivity of this compound is not due to preferential binding to the mutant SF3b complex but rather to the downstream consequences of spliceosome modulation in a cell already compromised by a splicing factor mutation.[9][11]

Preclinical Evidence for Synthetic Lethality

In Vitro Cytotoxicity

This compound demonstrates potent and preferential cytotoxicity against cancer cell lines harboring SF3B1 mutations compared to their wild-type counterparts.

| Cell Line Model | SF3B1 Status | This compound IC50 / Effect | Reference |

| K562 Isogenic Pair | Wild-Type | >100 nM (viability) | [9] |

| K562 Isogenic Pair | K700E Mutant | 13 nM (viability at 72h) | [9] |

| MEC1 Isogenic Pair | Wild-Type | ~71.8% viability at 75 nM | [12] |

| MEC1 Isogenic Pair | K700E Mutant | ~52.1% viability at 75 nM | [12] |

In Vivo Xenograft Models

In patient-derived xenograft (PDX) and cell line-derived xenograft models, oral administration of this compound led to significant anti-tumor activity in models with SF3B1 mutations, with minimal effects on SF3B1 wild-type models.

| Xenograft Model | SF3B1 Status | This compound Treatment | Outcome | Reference |

| K562 Subcutaneous | Wild-Type | 8 mg/kg daily | Slowed tumor growth | [9] |

| K562 Subcutaneous | K700E Mutant | 8 mg/kg daily | Complete abrogation of tumor growth | [9] |

| AML PDX | K700E Mutant | 8 mg/kg daily | Reduced human leukemic cell burden | [13] |

| AML PDX | Wild-Type | 8 mg/kg daily | Little effect on leukemic cell burden | [13] |

Clinical Evaluation of this compound (NCT02841540)

A Phase I clinical trial (NCT02841540) was conducted to evaluate the safety, pharmacokinetics, and preliminary efficacy of this compound in patients with MDS, acute myeloid leukemia (AML), or chronic myelomonocytic leukemia (CMML).[3][14]

| Parameter | Finding | Reference |

| Patient Population | 84 patients with MDS, AML, or CMML. 88% had spliceosome mutations. | [15] |

| Dosing Schedules | Schedule I: 5 days on/9 days off (1-40 mg QD). Schedule II: 21 days on/7 days off (7-20 mg QD). | [15] |

| Safety Profile | Most common treatment-related adverse events were Grade 1 or 2 diarrhea, nausea, fatigue, and vomiting. | [3] |

| Efficacy | No objective complete or partial responses were observed. However, a subset of patients experienced a reduction in transfusion dependency. | [3] |

| Pharmacodynamics | Dose-dependent target engagement was confirmed by altered mRNA splicing in patient blood mononuclear cells. | [3] |

A Novel Synthetic Lethal Interaction: SF3B1 Mutations and PARP Inhibition

Recent research has uncovered a novel synthetic lethal relationship between SF3B1 mutations and inhibitors of poly (ADP-ribose) polymerase (PARP). Cancer-associated SF3B1 mutations can induce a "BRCA-like" cellular phenotype characterized by defects in homologous recombination (HR), a key DNA damage repair pathway.[12][16] This HR deficiency renders SF3B1-mutant cells exquisitely sensitive to PARP inhibitors, which are effective in tumors with BRCA1/2 mutations.[17]

This synthetic lethality is attributed to the induction of unscheduled R-loop formation, replication fork stalling, and increased fork degradation in SF3B1-mutant cells.[12][17] These effects can be therapeutically exploited with DNA-damaging agents and PARP inhibitors.[17]

Experimental Protocols

Competitive Binding Assay for SF3b Complex

This protocol is adapted from the methods described in Seiler et al., 2018.

Objective: To determine the binding affinity of this compound to the SF3b complex in comparison to a known ligand like pladienolide B.

Materials:

-

SF3b complexes isolated from cells overexpressing wild-type or mutant SF3B1.

-

This compound.

-

[3H]-Pladienolide B.

-

Scintillation proximity assay (SPA) beads.

-

Assay buffer (e.g., PBS with 0.05% Tween-20).

-

Microplates.

-

Scintillation counter.

Procedure:

-

Prepare a dilution series of this compound in the assay buffer.

-

In a microplate, combine the isolated SF3b complex, SPA beads, and the this compound dilutions.

-

Add a fixed concentration of [3H]-Pladienolide B to each well.

-

Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

-

Measure the scintillation signal in each well using a scintillation counter.

-

The signal will be inversely proportional to the concentration of this compound, as it competes with [3H]-Pladienolide B for binding to the SF3b complex.

-

Calculate the IC50 value of this compound by plotting the percentage of inhibition against the log concentration of this compound.

Generation of SF3B1-K700E Isogenic Cell Lines using CRISPR/Cas9

This protocol is a generalized procedure based on methodologies for creating isogenic cell lines.

Objective: To create a cell line with a specific SF3B1 mutation (e.g., K700E) and a corresponding wild-type control for comparative studies.

Materials:

-

Parental cell line (e.g., K562).

-

CRISPR/Cas9 plasmid expressing Cas9 and a guide RNA (gRNA) targeting the SF3B1 locus near the K700 codon.

-

Single-stranded donor oligonucleotide (ssODN) containing the K700E mutation and silent mutations to prevent re-cutting by Cas9.

-

Transfection reagent.

-

Fluorescence-activated cell sorting (FACS) instrument.

-

Single-cell cloning supplies.

-

Genomic DNA extraction kit.

-

PCR primers for amplifying the targeted region of SF3B1.

-

Sanger sequencing reagents.

Procedure:

-

Design and clone a gRNA targeting the desired locus in SF3B1 into a Cas9 expression vector.

-

Synthesize an ssODN containing the K700E mutation.

-

Co-transfect the parental cell line with the Cas9/gRNA plasmid and the ssODN.

-

If the plasmid contains a fluorescent marker, enrich for transfected cells using FACS 48-72 hours post-transfection.

-

Plate the sorted cells at a low density to obtain single-cell-derived colonies.

-

Expand individual colonies.

-

Extract genomic DNA from each clone.

-

Perform PCR to amplify the targeted region of SF3B1.

-

Sequence the PCR products using Sanger sequencing to identify clones with the desired K700E mutation.

-

Expand and functionally validate the confirmed mutant and wild-type clones.

RNA Sequencing and Differential Splicing Analysis

Objective: To identify global changes in RNA splicing induced by SF3B1 mutations and/or this compound treatment.

Materials:

-

Isogenic SF3B1 wild-type and mutant cell lines.

-

This compound.

-

RNA extraction kit.

-

Library preparation kit for RNA sequencing.

-

Next-generation sequencing (NGS) platform.

-

Bioinformatics software for differential splicing analysis (e.g., rMATS, MAJIQ).

Procedure:

-

Culture the isogenic cell lines with and without this compound treatment for the desired duration.

-

Extract total RNA from the cells.

-

Assess RNA quality and quantity.

-

Prepare RNA sequencing libraries from the extracted RNA.

-

Sequence the libraries on an NGS platform to generate paired-end reads.

-

Align the sequencing reads to a reference genome.

-

Use bioinformatics tools to identify and quantify differential splicing events (e.g., exon skipping, intron retention, alternative 3'/5' splice sites) between the different conditions.

-

Perform pathway analysis on the genes with altered splicing to understand the functional consequences.

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. Clinical Trial: NCT02841540 - My Cancer Genome [mycancergenome.org]

- 2. Full-length transcript characterization of SF3B1 mutation in chronic lymphocytic leukemia reveals downregulation of retained introns - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. A Study of this compound (RVT-2001) in Participants With Lower Risk Myelodysplastic Syndromes [meddatax.com]

- 6. This compound, an orally available small-molecule splicing modulator, induces lethality in spliceosome-mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Engineering Oncogenic Hotspot Mutations on SF3B1 via CRISPR-Directed PRECIS Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SF3B1 hotspot mutations confer sensitivity to PARP inhibition by eliciting a defective replication stress response - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubcompare.ai [pubcompare.ai]

- 10. This compound, an orally available small-molecule splicing modulator, induces lethality in spliceosome-mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Phase 1 first-in-human dose-expansion study of the oral SF3B1 modulator H3B‑8800 in lower-risk myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. aacrjournals.org [aacrjournals.org]

- 15. iris.unito.it [iris.unito.it]

- 16. Phase I First-in-Human Dose Escalation Study of the oral SF3B1 modulator this compound in myeloid neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. parkinsonsroadmap.org [parkinsonsroadmap.org]

Methodological & Application

Application Notes and Protocols for H3B-8800 in In Vitro Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Abstract

H3B-8800 is an experimental, orally bioavailable small molecule that modulates the spliceosome, the cellular machinery responsible for RNA splicing. It specifically targets the SF3b complex, a core component of the spliceosome.[1][2][3] Notably, this compound exhibits preferential lethality towards cancer cells harboring mutations in splicing factor genes, such as SF3B1, U2AF1, and SRSF2.[4] This application note provides detailed protocols for the in vitro use of this compound in cell culture, including methodologies for assessing cell viability, target engagement, and downstream effects on RNA splicing.

Introduction

Mutations in genes encoding components of the RNA splicing machinery are frequently observed in various hematological malignancies and solid tumors. These mutations lead to aberrant splicing of pre-mRNAs, contributing to cancer development and progression. This compound represents a promising therapeutic strategy by selectively targeting these spliceosome-mutant cancer cells.[4] The compound binds to the SF3b complex and alters its activity, leading to the retention of short, GC-rich introns in pre-mRNAs.[4][5] This aberrant splicing preferentially affects the transcripts of other spliceosome components, leading to a cascade of splicing defects and ultimately inducing apoptosis in cancer cells that are dependent on a functional spliceosome for survival.[4]

These protocols are designed to guide researchers in the effective use of this compound for in vitro studies to explore its mechanism of action and therapeutic potential.

Mechanism of Action Signaling Pathway

The following diagram illustrates the proposed mechanism of action for this compound.

Caption: Mechanism of this compound in spliceosome-mutant cancer cells.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines.

| Cell Line | Cancer Type | Splicing Factor Mutation | This compound IC50 (nM) | Treatment Duration (h) | Reference |

| K562 | Chronic Myelogenous Leukemia | SF3B1 (K700E) | 13 | 72 | [6][7] |

| Panc05.04 | Pancreatic Cancer | SF3B1 (mutant) | Varies (lethality observed) | 72 | [6][7] |

| MEC1 | Chronic Lymphocytic Leukemia | SF3B1 (K700E) | Significant cytotoxicity > 25 nM | 48 | [1] |

Experimental Protocols

Cell Culture and this compound Treatment

This protocol outlines the general procedure for culturing cancer cell lines and treating them with this compound.

Materials:

-

Cancer cell lines (e.g., K562, Panc05.04, MEC1)

-

Appropriate cell culture medium (e.g., RPMI-1640, DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO), sterile

-

Cell culture flasks, plates, and other consumables

Protocol:

-

Cell Culture:

-

Culture cancer cell lines in their recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture cells as needed to maintain logarithmic growth.

-

-

This compound Stock Solution Preparation:

-

Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

-

-

This compound Treatment:

-

On the day of the experiment, thaw an aliquot of the this compound stock solution.

-

Prepare serial dilutions of this compound in the appropriate cell culture medium to achieve the desired final concentrations.

-

Seed cells in multi-well plates at a predetermined density.

-

Replace the existing medium with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

-

Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Cell Viability Assay (CellTiter-Glo®)

This protocol describes how to assess cell viability following this compound treatment using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

Materials:

-

Cells treated with this compound in opaque-walled multi-well plates (96-well or 384-well)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Protocol:

-

Equilibrate the multi-well plate with the treated cells to room temperature for approximately 30 minutes.

-

Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

-

Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., 100 µL of reagent to 100 µL of medium in a 96-well plate).

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence of each well using a luminometer.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

Western Blotting

This protocol provides a general method for analyzing protein expression levels in this compound-treated cells by western blotting. This can be used to assess the levels of splicing factors or apoptosis markers.

Materials:

-

Cells treated with this compound

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against SF3B1, PARP, Caspase-3)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Protein Extraction:

-

After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using the BCA assay.

-

-

SDS-PAGE and Transfer:

-

Normalize protein amounts and run the samples on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane and add ECL substrate.

-

Visualize the protein bands using an imaging system.

-

RNA Sequencing

This protocol provides a general workflow for analyzing changes in RNA splicing and gene expression in response to this compound treatment.

Materials:

-

Cells treated with this compound

-

RNA extraction kit (e.g., RNeasy Kit, Qiagen)

-

DNase I

-

RNA library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina)

-

Next-generation sequencing (NGS) platform

Protocol:

-

RNA Extraction:

-

Extract total RNA from this compound-treated and control cells using an RNA extraction kit.

-

Perform DNase I treatment to remove any contaminating genomic DNA.

-

-

RNA Quality Control:

-

Assess RNA integrity and quantity using a bioanalyzer.

-

-

Library Preparation:

-

Prepare RNA sequencing libraries from the extracted RNA according to the manufacturer's protocol. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.

-

-

Sequencing:

-

Sequence the prepared libraries on an NGS platform.

-

-

Data Analysis:

-

Analyze the sequencing data to identify differential gene expression and alternative splicing events between this compound-treated and control samples.

-

Experimental Workflow Diagram

The following diagram outlines the general experimental workflow for studying the effects of this compound in vitro.

Caption: A generalized workflow for in vitro this compound experiments.

References

- 1. Methods for Characterization of Alternative RNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SF3B1 mutation–mediated sensitization to this compound splicing inhibitor in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. CellTiter-Glo® 2.0 Cell Viability Assay | ATP Assay | Promega [promega.com]

- 5. origene.com [origene.com]

- 6. Modulation of Spliceosomal Proteins hnRNPH1 and H2 Increases Melanoma Cell Pro-Inflammatory Signaling In Vitro [mdpi.com]

- 7. This compound, an orally available small-molecule splicing modulator, induces lethality in spliceosome-mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for H3B-8800 in Patient-Derived Xenograft (PDX) Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

H3B-8800 is an orally bioavailable small-molecule modulator of the spliceosome, specifically targeting the SF3B1 (splicing factor 3b subunit 1) protein.[1][2] Recurrent somatic mutations in genes encoding RNA splicing factors, such as SF3B1, SRSF2, and U2AF1, are common in various hematologic malignancies and solid tumors.[3] These mutations lead to aberrant RNA splicing, creating a dependency on the wild-type spliceosome machinery for cell survival. This compound exploits this vulnerability by inducing further splicing perturbations, leading to preferential lethality in cancer cells harboring these mutations.[4][5] Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, are critical preclinical tools that preserve the heterogeneity and molecular characteristics of the original tumor. This document provides detailed application notes and protocols for utilizing this compound in PDX models to evaluate its anti-tumor efficacy and pharmacodynamic effects.

Mechanism of Action

This compound binds to the SF3b complex of the spliceosome, modulating its activity.[2] While it affects both wild-type and mutant SF3B1, it preferentially induces the retention of short, GC-rich introns.[2] This altered splicing disproportionately affects the transcripts of other spliceosome components, leading to a synthetic lethal phenotype in spliceosome-mutant cancer cells.[2][3] One key downstream consequence of this compound-mediated splicing modulation is the altered splicing of Mitogen-Activated Protein Kinase Kinase Kinase 7 (MAP3K7). This can impact the NF-κB signaling pathway, which is crucial for cancer cell proliferation and survival.[6][7]

Data Presentation: Efficacy of this compound in PDX Models

The following tables summarize the quantitative data from preclinical studies of this compound in various PDX models.

| PDX Model | Cancer Type | Spliceosome Mutation | Treatment Regimen | Efficacy Endpoint | Result | Reference |

| K562 Xenograft | Leukemia | SF3B1K700E | 8 mg/kg, daily, oral | Tumor Volume | Complete abrogation of tumor growth | [7] |

| HNT-34 Xenograft | Acute Myeloid Leukemia (AML) | SF3B1K700E | Not specified | Tumor Volume | Significant antitumor activity | [7] |

| AML PDX | Acute Myeloid Leukemia (AML) | SF3B1K700E | 8 mg/kg, 10 days, oral | Leukemic Burden (Bone Marrow) | Significant reduction in human CD45+ cells | [7][8] |

| CMML PDX | Chronic Myelomonocytic Leukemia (CMML) | SRSF2 mutant | 8 mg/kg, 10 days, oral | Leukemic Burden (Peripheral Blood) | Substantial reduction in human CD45+ cells | [3][8] |

| CMML PDX | Chronic Myelomonocytic Leukemia (CMML) | Wild-Type | 8 mg/kg, 10 days, oral | Leukemic Burden (Peripheral Blood) | No significant reduction in human CD45+ cells | [3] |

| PDX Model | Cancer Type | Spliceosome Mutation | Treatment Regimen | Pharmacodynamic Marker | Result | Reference |

| K562 Xenograft | Leukemia | SF3B1K700E | 8 mg/kg, single dose, oral | MBD4 pre-mRNA levels | Dose-dependent increase | [7] |

| K562 Xenograft | Leukemia | SF3B1K700E | 8 mg/kg, single dose, oral | MAP3K7 aberrant junction expression | Dose-dependent modulation | [7] |

| AML PDX | Acute Myeloid Leukemia (AML) | SF3B1K700E | 8 mg/kg, 10 days, oral | MBD4 pre-mRNA levels in human cells | Accumulation of pre-mRNA | [7][8] |

| AML PDX | Acute Myeloid Leukemia (AML) | SF3B1K700E | 8 mg/kg, 10 days, oral | Aberrant ZDHHC16 splicing in human cells | Reduced levels of aberrant splicing | [7][8] |

Experimental Protocols

Establishment of Patient-Derived Xenograft (PDX) Models

This protocol outlines the subcutaneous implantation of fresh patient tumor tissue into immunodeficient mice.

Materials:

-

Fresh patient tumor tissue, collected in sterile media on ice.

-

Immunodeficient mice (e.g., NOD/SCID gamma (NSG) mice), 6-8 weeks old.

-

Surgical instruments (scalpels, forceps).

-

Matrigel (optional).

-

Anesthesia (e.g., isoflurane).

-

Animal housing facility.

Protocol:

-

Within 2-4 hours of surgical resection, transport the fresh tumor tissue to the laboratory in a sterile container with culture medium on ice.

-

In a sterile biosafety cabinet, wash the tumor tissue with cold phosphate-buffered saline (PBS) containing antibiotics.

-

Mechanically mince the tumor into small fragments (approximately 2-3 mm³).

-

Anesthetize the immunodeficient mouse.

-

Make a small incision on the flank of the mouse.

-

Using forceps, create a subcutaneous pocket.

-

Implant one tumor fragment into the subcutaneous pocket. Optionally, the fragment can be mixed with Matrigel before implantation to support initial growth.

-

Close the incision with surgical clips or sutures.

-

Monitor the mice regularly for tumor growth by caliper measurements.

-

Once tumors reach a volume of approximately 1000-1500 mm³, euthanize the mouse and harvest the tumor for expansion into subsequent passages or for cryopreservation.